Avoid over-reduction and stability issues in NMDA NR2B inhibitor synthesis. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS 950514-14-4) is a bench-stable, THF-soluble methyl ester that undergoes selective LiBH4 reduction to generate the 4-chloromethyl intermediate on demand. • Selective reduction preserves the 2-oxo-pyrimidine core. • Just-in-time activation eliminates storage of moisture-sensitive chloromethyl pyrimidines. • Reliable quality for scalable API coupling.
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS 950514-14-4) is a highly versatile, bench-stable pyrimidine building block primarily utilized in the synthesis of advanced pharmaceutical intermediates, including NMDA NR2B receptor inhibitors and other CNS-active agents [1]. As a methyl ester derivative of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, it serves as a critical node in heterocyclic synthesis, offering a chemically protected, easily functionalized carboxylate moiety. Procurement of this specific ester is driven by its superior solubility in organic solvents and its precise reactivity profile, which allows for mild, selective downstream transformations—such as hydride reduction to the corresponding alcohol—without compromising the integrity of the 2-oxo-pyrimidine core [2].
Attempting to substitute Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate with its free acid precursor (2-oxo-1,2-dihydropyrimidine-4-carboxylic acid) or downstream alkylating agents (such as 4-chloromethyl-1,2-dihydro-2-oxo-pyrimidine) introduces severe process bottlenecks. The free acid exhibits poor solubility in ethereal solvents like THF and requires harsh, non-selective reducing agents (e.g., LiAlH4 or BH3) that frequently cause over-reduction of the pyrimidine ring or the 2-oxo group[1]. Conversely, attempting to procure the downstream chloromethyl derivative directly presents significant shelf-life and handling challenges, as it is a moisture-sensitive alkylating agent prone to degradation [2]. The methyl ester strikes the optimal balance, providing a stable, easily stored intermediate that undergoes clean, selective reduction under mild conditions (e.g., LiBH4 at 55 °C) to yield critical precursors on demand .
The methyl ester enables highly selective reduction to 4-hydroxymethyl-1,2-dihydro-2-oxo-pyrimidine using mild reducing agents like LiBH4 in THF at 55 °C, preserving the pyrimidine core [1]. In contrast, the baseline free acid requires aggressive reagents (e.g., LiAlH4) that risk reducing the 2-oxo moiety or the heterocyclic double bonds.
| Evidence Dimension | Reduction condition severity and chemoselectivity |
| Target Compound Data | Selective reduction with LiBH4 at 55 °C (preserves 2-oxo group) |
| Comparator Or Baseline | Free acid (requires LiAlH4/BH3, high risk of over-reduction) |
| Quantified Difference | Mild, chemoselective reduction vs. harsh, non-selective reduction |
| Conditions | Hydride reduction in THF |
Enables the high-yield synthesis of 4-substituted pyrimidines without destroying the essential heterocyclic core.
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is synthesized via a highly efficient TMSCl-mediated esterification in methanol, achieving a 76% isolated yield after a simple MTBE/water wash . This avoids the complex chromatographic purification or unstable acyl chloride intermediates required when directly functionalizing the free acid.
| Evidence Dimension | Isolation efficiency and yield |
| Target Compound Data | 76% yield via simple precipitation/washing |
| Comparator Or Baseline | Free acid activation (requires coupling reagents or unstable acyl chlorides) |
| Quantified Difference | Chromatography-free isolation (76% yield) vs. multi-step activation |
| Conditions | TMSCl in MeOH, reflux 5.5 h |
Significantly lowers procurement and scale-up costs by providing a readily purifiable, high-yield intermediate.
Masking the carboxylic acid as a methyl ester disrupts the strong intermolecular hydrogen bonding inherent to the free acid, drastically improving solubility in solvents like THF [1]. This allows for homogeneous reaction conditions during downstream transformations, whereas the free acid typically forms intractable slurries.
| Evidence Dimension | Solubility in THF |
| Target Compound Data | Soluble (enables homogeneous reactions) |
| Comparator Or Baseline | Free acid (poorly soluble, heterogeneous slurry) |
| Quantified Difference | Homogeneous vs. heterogeneous reaction profile |
| Conditions | Standard ethereal solvent systems at 20-55 °C |
Ensures reproducible reaction kinetics and complete conversion during critical downstream hydride reductions.
As a stable ester, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be stored long-term without degradation. In contrast, its immediate downstream derivative, 4-chloromethyl-1,2-dihydro-2-oxo-pyrimidine, is an active alkylating agent that is highly sensitive to moisture and prone to hydrolysis or polymerization upon extended storage [1].
| Evidence Dimension | Shelf-life and moisture sensitivity |
| Target Compound Data | Bench-stable solid (months/years) |
| Comparator Or Baseline | 4-chloromethyl derivative (moisture-sensitive, requires cold storage) |
| Quantified Difference | Long-term ambient stability vs. rapid degradation |
| Conditions | Standard warehouse/laboratory storage |
Allows buyers to procure a stable precursor and generate reactive alkylating agents on demand, reducing chemical waste.
The compound is a critical starting material for synthesizing cyclic carboxamides that act as NMDA NR2B receptor inhibitors, which are investigated for treating CNS disorders like depression without the psychotic side effects of ketamine [1]. The methyl ester is specifically required to cleanly generate the 4-chloromethyl intermediate via mild reduction and subsequent chlorination.
Because the methyl ester allows for selective functionalization at the 4-position while preserving the 2-oxo group, it is highly suited for constructing pyrimidine-core kinase inhibitors [2]. Its solubility in THF ensures scalable, reproducible cross-coupling or substitution reactions.
In industrial process chemistry, storing reactive chloromethyl pyrimidines is hazardous and leads to material degradation. Procuring the stable methyl ester allows facilities to perform a two-step reduction/chlorination sequence immediately prior to the final API coupling step, optimizing supply chain stability .